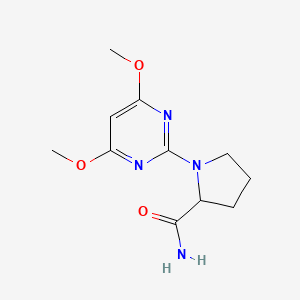

1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide

Description

1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with methoxy groups at the 4- and 6-positions, linked to a pyrrolidine ring via a carboxamide group. This compound is of interest in medicinal chemistry and agrochemical research, where pyrimidine derivatives are often explored for their bioactivity, including enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O3/c1-17-8-6-9(18-2)14-11(13-8)15-5-3-4-7(15)10(12)16/h6-7H,3-5H2,1-2H3,(H2,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBKTTHNKVVCET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)N2CCCC2C(=O)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate precursors such as 2,4,6-trimethoxypyrimidine with suitable reagents.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.

Coupling of Pyrimidine and Pyrrolidine Rings: The final step involves coupling the pyrimidine and pyrrolidine rings through amide bond formation. This can be achieved using reagents such as carbodiimides or other coupling agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4,6-Dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents such as halides or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halides or nucleophiles in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4,6-Dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.

Biological Studies: It can be used to study biological pathways and interactions due to its structural features.

Industrial Applications: The compound can be used in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The pyrimidine and pyrrolidine rings can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds to 1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide vary in pyrimidine substituents, heterocyclic cores, and appended functional groups. Below is a comparative analysis based on structural and physicochemical properties:

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

Dimethyl (): Increases lipophilicity, favoring membrane permeability but reducing solubility .

Piperidine (): A six-membered ring with greater conformational flexibility, which may enhance adaptability to diverse binding sites .

Functional Modifications :

- The pyridinylmethyl group in ’s compound enables π-π stacking with aromatic residues in proteins, a feature absent in the target compound .

- The thiomorpholine derivative () incorporates a sulfur atom and ether linker, which may improve metabolic stability or alter pharmacokinetics .

Hydrogen-Bonding and Crystallization

The dimethoxy groups in the target compound are less potent hydrogen-bond donors compared to hydroxyl or amine substituents but can still participate in weak interactions, as described in Etter’s graph set analysis (). In contrast, dimethyl-substituted analogs () rely primarily on van der Waals interactions, which may affect crystallization behavior or solid-state packing .

Hypothetical Bioactivity

Biological Activity

1-(4,6-Dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural combination of a pyrrolidine ring and a pyrimidine moiety, which contributes to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Molecular Formula

- Chemical Formula: C₁₁H₁₆N₄O₃

- CAS Number: 2548977-21-3

Structural Characteristics

The compound consists of:

- A pyrrolidine ring , which is known for its role in various biological activities.

- A pyrimidine moiety that enhances the compound's pharmacological properties.

Biological Activity Overview

1-(4,6-Dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide exhibits several biological activities, making it a subject of interest in drug discovery and development. The following sections detail its pharmacological effects based on recent studies.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For example:

- Antibacterial Activity: Compounds similar to 1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study found that certain pyrrolidine derivatives inhibited bacterial growth with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Potential

The anticancer properties of pyrrolidine derivatives have been extensively researched. Notable findings include:

- CXCR4 Antagonism: Certain compounds with similar structures have demonstrated significant binding affinity to the CXCR4 receptor, inhibiting cancer cell metastasis. For instance, a related compound showed an IC50 value of 79 nM against CXCR4, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, and compounds like 1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide have shown promise in this area:

- COX Inhibition: Studies report that some pyrimidine derivatives exhibit potent inhibition of cyclooxygenase (COX) enzymes, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Research suggests that pyrrolidine derivatives can act as effective cholinesterase inhibitors .

Comparative Studies

A comparative analysis was conducted on various pyrrolidine derivatives to evaluate their biological activities:

| Compound | Activity | IC50 Value |

|---|---|---|

| Compound A | CXCR4 Inhibition | 79 nM |

| Compound B | COX Inhibition | 0.04 μmol |

| Compound C | Antibacterial (E. coli) | MIC = 32 μg/mL |

Case Study: Anticancer Activity

In a study examining the anticancer effects of related compounds, researchers found that a derivative with structural similarities to 1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide significantly inhibited tumor growth in mouse models. The compound's ability to modulate the tumor microenvironment was attributed to its interaction with key signaling pathways .

The mechanisms by which 1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidine-2-carboxamide exerts its biological effects are multifaceted:

- Receptor Modulation: The compound's interaction with receptors such as CXCR4 plays a crucial role in mediating its anticancer effects.

- Enzyme Inhibition: Its ability to inhibit enzymes like COX contributes to its anti-inflammatory properties.

- Cell Signaling Pathways: The modulation of various signaling pathways involved in inflammation and cancer progression is essential for understanding its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.